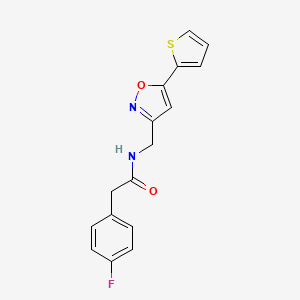

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Description

This compound features a 4-fluorophenyl group linked to an acetamide scaffold, which is further connected to a 5-(thiophen-2-yl)isoxazole moiety via a methylene bridge. The isoxazole-thiophene heterocyclic system contributes to π-π stacking interactions and may modulate solubility or binding affinity in biological systems.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVPFSGEYUXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- Molecular Formula : C14H12FN3OS

- Molecular Weight : 293.33 g/mol

Research indicates that the compound exhibits its biological activity through multiple pathways:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in various cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death, which is crucial for anticancer efficacy .

- Antiviral Properties : Preliminary studies suggest that derivatives of isoxazole compounds, including this one, may inhibit viral replication by targeting specific viral enzymes, although detailed mechanisms are still under investigation .

- Parasiticidal Effects : The compound has been evaluated for its ability to control parasitic infections in agricultural settings, indicating a potential dual application in both human health and agriculture .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| Antiviral | Inhibits viral replication | |

| Parasiticidal | Effective against specific parasites |

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of the compound, it was tested against A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 20 µM. The mechanism was linked to increased levels of caspase-3 activation, suggesting effective induction of apoptosis .

Case Study 2: Antiviral Activity

A derivative of the compound was evaluated for its antiviral activity against the Tobacco Mosaic Virus (TMV). The study reported an EC50 value of 0.012 M with no observed cytotoxicity, highlighting its potential as a safe antiviral agent .

Case Study 3: Parasiticidal Applications

Field studies demonstrated that formulations containing this compound effectively reduced parasite loads in treated crops by over 50%, showcasing its utility in agricultural pest control .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide . Research indicates that derivatives containing isoxazole and thiophene structures exhibit potent activity against various bacterial strains, including:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 1.0 | |

| Methicillin-resistant Staphylococcus epidermidis | 0.008 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study:

A study conducted on a series of isoxazole derivatives found that certain compounds significantly reduced TNF-alpha levels in macrophage cultures, indicating potential therapeutic effects in conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

The anticancer properties of compounds containing thiophene and isoxazole rings have gained attention. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

These findings suggest that the compound may be developed further for targeted cancer therapies.

Neurological Applications

Emerging research points to the potential use of this compound in neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Study:

A recent investigation into similar acetamide derivatives revealed their effectiveness in reducing neuroinflammation and promoting neuroprotection in models of Alzheimer's disease . This suggests a promising avenue for future research on neuroprotective agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations:

Heterocyclic Systems: The target compound’s isoxazole-thiophene system contrasts with the thiadiazole () and nitrotriazole () rings in analogs. Thiophene’s aromaticity may enhance lipophilicity compared to thiadiazole, while nitrotriazole’s nitro group introduces strong electron-withdrawing effects, likely critical for antitrypanosomal activity . Flufenacet’s thiadiazole ring with a trifluoromethyl group contributes to its herbicidal activity by interfering with plant lipid biosynthesis .

Substituent Effects :

- The 4-fluorophenyl group in the target compound and Compound 13 () suggests shared electronic properties, but Compound 13’s nitrotriazole moiety likely confers higher reactivity and specificity for parasitic targets.

- Trifluoromethyl groups () increase lipophilicity and metabolic resistance compared to fluorine alone, as seen in Flufenacet’s pesticidal persistence .

Crystallographic and Structural Refinement Tools

Programs like SHELXL () are widely used for crystallographic refinement of similar small molecules. The target compound’s crystal structure, if resolved, would provide insights into conformational preferences and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and what are the critical reaction conditions?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the isoxazole ring through cyclocondensation of nitrile oxides with alkynes. For example, thiophene-2-carbonyl derivatives can react with hydroxylamine to generate intermediates .

- Step 2 : Acetamide coupling using carbodiimide coupling agents (e.g., EDC/HOBt) to link the 4-fluorophenylacetic acid moiety to the isoxazole-methylamine intermediate. Reaction conditions often involve refluxing in acetonitrile or DMF for 6–12 hours .

- Critical parameters : Maintain anhydrous conditions, monitor pH during coupling, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise stoichiometry and temperature control .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : - and -NMR in DMSO-d or CDCl resolve key signals:

- Isoxazole protons at δ 6.5–7.2 ppm.

- Fluorophenyl aromatic protons at δ 7.3–7.8 ppm (doublets, J = 8–9 Hz) .

- XRD : Single-crystal X-ray diffraction confirms the planar isoxazole-thiophene system and dihedral angles between aromatic rings (e.g., 45–60°), critical for understanding steric interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.1) .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition via ELISA, using celecoxib as a positive control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. What computational strategies resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in antimicrobial efficacy (e.g., vs. 18) may arise from assay conditions or bacterial strain variability.

- Method :

Q. How can synthetic challenges (e.g., low yield in isoxazole formation) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.